molecular formula C11H12N2O B3261757 1-Propylquinazolin-4(1H)-one CAS No. 3476-69-5

1-Propylquinazolin-4(1H)-one

Cat. No. B3261757
CAS RN: 3476-69-5
M. Wt: 188.23 g/mol
InChI Key: OMHXXWJOIUJIBT-UHFFFAOYSA-N
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Description

1-Propylquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a derivative of quinazoline, which is a heterocyclic organic compound. The synthesis of 1-propylquinazolin-4(1H)-one is a complex process, and several methods have been developed for its preparation.

Scientific Research Applications

Synthesis and Catalysis

  • Silica-Bonded N-propylsulfamic Acid as a Catalyst : 1-Propylquinazolin-4(1H)-one derivatives are synthesized using silica-bonded N-propylsulfamic acid (SBNPSA), which acts as a recyclable catalyst. This method involves a one-pot, three-component reaction, showcasing the compound's potential in organic synthesis and catalysis (Niknam, Jafarpour, & Niknam, 2011).

Antifungal and Antimicrobial Applications

  • Antifungal Bioactivities : 3-alkylquinazolin-4-one derivatives, including 1-Propylquinazolin-4(1H)-one, have been synthesized and found to possess significant antifungal activities. This positions these compounds as potential candidates in the development of new antifungal agents (Ouyang et al., 2006).

  • Antimicrobial Activity : In a study, various synthesized compounds related to 1-Propylquinazolin-4(1H)-one were evaluated for their antimicrobial activity against bacteria, including both Gram-positive and Gram-negative species. Some derivatives exhibited good antibacterial activity, underscoring the potential use of these compounds in antimicrobial research (Ramana et al., 2016).

Eco-Friendly Synthesis Approaches

  • Eco-Friendly Synthesis in Ionic Liquids : A green chemistry approach was employed for synthesizing 1-Propylquinazolin-4(1H)-one derivatives in ionic liquids, avoiding the use of additional catalysts. This methodology emphasizes the environmental sustainability aspect of synthesizing such compounds (Chen et al., 2007).

Anticancer Potential

  • Anticancer Lead and Tubulin-Binding Agents : A derivative of 1-Propylquinazolin-4(1H)-one demonstrated potent anticancer activity in vivo, inhibiting tumor growth significantly in mice. It also inhibited tumor cell proliferation and disrupted tumor vasculature, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

properties

IUPAC Name

1-propylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-7-13-8-12-11(14)9-5-3-4-6-10(9)13/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHXXWJOIUJIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308470
Record name 1-Propyl-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3476-69-5
Record name 1-Propyl-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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